Undecyl methacrylate

Description

The exact mass of the compound Undecyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Undecyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Undecyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

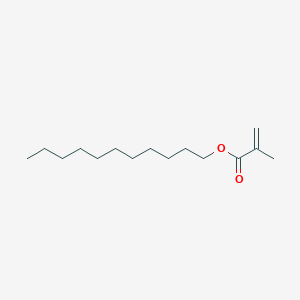

Structure

3D Structure

Properties

IUPAC Name |

undecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-4-5-6-7-8-9-10-11-12-13-17-15(16)14(2)3/h2,4-13H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLHYNPADOCLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066066 | |

| Record name | Undecyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16493-35-9 | |

| Record name | Undecyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16493-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, undecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016493359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, undecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

solubility of undecyl methacrylate in common organic solvents

An In-Depth Technical Guide to the Solubility of Undecyl Methacrylate in Common Organic Solvents

Abstract

Undecyl methacrylate (UMA) is a long-chain alkyl methacrylate monomer increasingly utilized in the synthesis of specialty polymers for advanced applications, including drug delivery systems, coatings, and viscosity index improvers. The solubility of UMA in organic solvents is a critical parameter that dictates its handling, polymerization kinetics, and the formulation of end-use products. This guide provides a comprehensive technical overview of the principles governing UMA solubility, predictive tools for solvent selection, and robust experimental protocols for its determination. While specific quantitative solubility data for UMA is not extensively published, this document synthesizes information from related long-chain methacrylates and foundational solubility theories to provide researchers and drug development professionals with a practical framework for solvent system design and analysis.

Introduction to Undecyl Methacrylate

The Undecyl Methacrylate Monomer

Undecyl methacrylate (UMA) is an ester of methacrylic acid and undecyl alcohol. Its molecular structure consists of a polar methacrylate head and a long, non-polar eleven-carbon alkyl tail (C11). This amphipathic nature is central to its chemical behavior and solubility characteristics.

-

Molecular Formula: C15H28O2[1]

-

Molecular Weight: 240.38 g/mol [1]

-

Key Structural Features: A polymerizable vinyl group, an ester linkage, and a long hydrophobic alkyl chain.

The presence of the long undecyl chain imparts significant hydrophobicity to the molecule, making it distinct from shorter-chain methacrylates like methyl methacrylate (MMA), which exhibits moderate water solubility.[2]

Industrial & Research Significance

The unique structure of UMA makes it a valuable monomer for creating polymers with specific properties:

-

Drug Development: The hydrophobic nature of poly(undecyl methacrylate) is leveraged in controlled-release drug formulations, creating matrices that can encapsulate and slowly release lipophilic active pharmaceutical ingredients (APIs).

-

Coatings and Adhesives: UMA is used to formulate specialty resins and dispersions, where it can improve adhesion to non-polar substrates, enhance water resistance, and provide flexibility.

-

Viscosity Modifiers: In the lubricant industry, polymers containing long-chain alkyl methacrylates are used as viscosity index improvers, which help maintain a stable viscosity over a wide temperature range.

The Critical Role of Solubility in UMA Applications

Understanding and controlling the solubility of UMA is paramount for successful application:

-

Polymerization: Solution polymerization requires a solvent that can dissolve both the monomer and the resulting polymer to prevent premature precipitation and ensure a homogeneous reaction.

-

Formulation: In creating coatings, adhesives, or drug delivery systems, the choice of solvent affects film formation, drying time, API dispersion, and final product morphology.

-

Purification: Post-synthesis, selective precipitation using a combination of solvents and non-solvents is a common method for purifying the polymer, a process entirely dependent on solubility differences.

The Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by intermolecular forces. The adage "like dissolves like" provides a simple but powerful starting point: substances with similar polarities and intermolecular force types tend to be miscible.[3]

Polarity and the Undecyl Chain

UMA's solubility is a balance between its polar methacrylate group and its long, non-polar alkyl chain.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The long undecyl tail has strong van der Waals (dispersion) interactions with non-polar solvents. Therefore, UMA is expected to exhibit high solubility in these solvents. This is consistent with findings for similar long-chain poly(alkylmethacrylate)s, which show complete miscibility with toluene and alkanes.[4]

-

Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate): These solvents have dipole-dipole interactions. The ester group of UMA can interact favorably with these solvents, but the long non-polar chain may limit miscibility compared to shorter-chain methacrylates.

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents engage in strong hydrogen bonding. UMA has hydrogen bond acceptors (the carbonyl oxygens) but no donors. The overwhelming hydrophobic character of the C11 chain leads to very poor solubility in highly polar, protic solvents like water and short-chain alcohols.

Hansen Solubility Parameters (HSP): A Predictive Tool

Hansen Solubility Parameters offer a more quantitative method for predicting solubility by breaking down the total cohesive energy of a substance into three components.[5]

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical, including solvents and solutes, can be assigned a point in this three-dimensional "Hansen space". The principle is that the smaller the "distance" (Ra) between the Hansen parameters of a solute (UMA) and a solvent, the higher the likelihood of solubility.[6]

The distance (Ra) is calculated as: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [7]

A solute is predicted to be soluble in a solvent if the calculated Ra is less than the interaction radius (R₀) of the solute. This method is powerful because it can also predict how mixtures of two "bad" solvents can combine to become a "good" solvent.[5][8]

Caption: Workflow for experimental solubility determination.

Self-Validating System & Causality:

-

Start with a Control: Before testing UMA, perform the experiment with a known highly soluble compound (positive control, e.g., toluene in hexane) and a known insoluble compound (negative control, e.g., water in hexane). This validates your observation technique and equipment.

-

Equilibration Time (Step 4): The 15-30 minute mixing time is chosen to be sufficient for dissolution to occur at the molecular level. For potentially viscous solutions, this time should be extended to ensure the system has truly reached equilibrium.

-

Endpoint Confirmation (Step 5): The true endpoint is the maximum amount of UMA that dissolves to form a stable, clear solution. To confirm, the last clear sample should be left to stand at the controlled temperature for several hours. The absence of phase separation or cloudiness confirms it is a true solution and not a metastable emulsion.

Inferred Solubility Profile of Undecyl Methacrylate

Based on the principles outlined above and data for analogous long-chain (meth)acrylates, the following qualitative and semi-quantitative solubility profile for UMA can be inferred. [4] Table 1: Inferred Solubility of Undecyl Methacrylate in Common Organic Solvents at Ambient Temperature (approx. 25°C)

| Solvent Class | Example Solvent | Inferred Solubility | Rationale |

| Aliphatic Hydrocarbons | n-Hexane, Cyclohexane | Miscible | Strong dispersion force interactions between the C11 chain and the alkane. |

| Aromatic Hydrocarbons | Toluene, Xylene | Miscible | Favorable dispersion forces and π-stacking interactions. Toluene is a good solvent for most poly(alkyl methacrylate)s. [4] |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible | "Like-dissolves-like" principle applies strongly; both solute and solvent are esters. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble to Miscible | Good balance of polarity to interact with the ester group, while being non-polar enough to accommodate the alkyl chain. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble to Miscible | THF is a good solvent for many polymers and monomers due to its moderate polarity and ability to solvate both polar and non-polar moieties. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble to Miscible | Good solvents for a wide range of organic compounds, including those with moderate polarity and large non-polar sections. |

| Alcohols | Ethanol, Isopropanol | Partially Soluble to Insoluble | The hydrogen-bonding network of the alcohol is disrupted by the large hydrophobic tail of UMA, making dissolution energetically unfavorable. |

| Highly Polar Solvents | Methanol, Water, Acetonitrile | Insoluble | The intermolecular forces are highly mismatched. UMA cannot overcome the strong hydrogen bonding in water/methanol or the strong dipole interactions in acetonitrile. |

Practical Implications and Troubleshooting

Solvent Selection for Polymerization

For solution polymerization of UMA, a solvent from the "Miscible" category is ideal. Toluene and ethyl acetate are excellent starting points. The key is to ensure that the resulting poly(undecyl methacrylate) also remains soluble to prevent its precipitation during the reaction, which would alter the kinetics and molecular weight distribution.

Troubleshooting Common Issues

-

Cloudy Solutions: If a solution appears cloudy or opalescent, it may be an emulsion or a micro-dispersion rather than a true solution. This indicates you are near or beyond the solubility limit. Gentle heating may increase solubility, but if the solution becomes cloudy again upon cooling to the target temperature, it is not stable.

-

Slow Dissolution: Due to its molecular weight and potential for viscosity buildup, UMA may dissolve slowly. Ensure adequate mixing time and break up any large monomer aggregates.

-

Effect of Impurities: Water is a common impurity in organic solvents. In non-polar solvents, even trace amounts of water can cause haziness when dissolving a hydrophobic compound like UMA. Using anhydrous solvents is recommended for precise measurements.

Conclusion

References

-

Dissolution Rates of Poly(Methyl Methacrylate) in Mixtures of Non-Solvents. - DTIC. (n.d.). Retrieved January 24, 2026, from [Link]

-

Solubility of Polymethyl Methacrylate in Organic Solvents. (2020). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Solubility and diffusivity of solvents and nonsolvents in poly (methyl methacrylate co butyl methacrylate). (2007). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Undecyl methacrylate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved January 24, 2026, from [Link]

-

Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. - DTIC. (1995). Retrieved January 24, 2026, from [Link]

-

Solubility of poly(n-alkylmethacrylate)s in hydrocarbons and in alcohols. (1989). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Hansen, C. M. (2007). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. ResearchGate. Retrieved January 24, 2026, from [Link]

-

Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction Potentials. (2008). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Measurement of the Solubilities of Vinylic Monomers in Water. (2000). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Hansen Solubility Parameters. (n.d.). Retrieved January 24, 2026, from [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved January 24, 2026, from [Link]

-

A New Determination Method of the Solubility Parameter of Polymer Based on AIE. (2018). National Institutes of Health (NIH). Retrieved January 24, 2026, from [Link]

-

Modeling and Experimental Studies of Aqueous Suspension Polymerization Processes. 3. Mass-Transfer and Monomer Solubility Effects. (2005). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Solubility of poly(methyl methacrylate) in ionic liquids in relation to solvent parameters. (2014). National Institutes of Health (NIH). Retrieved January 24, 2026, from [Link]

-

SAFETY DATA SHEET - Methyl methacrylate. (2021). Unigel. Retrieved January 24, 2026, from [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved January 24, 2026, from [Link]

-

Methacrylic acid. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

What Are The Properties Of Methyl Methacrylate? - Chemistry For Everyone. (2023). YouTube. Retrieved January 24, 2026, from [Link]

Sources

- 1. Undecyl methacrylate | C15H28O2 | CID 85455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. 溶剂混溶性表 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. Hansen solubility parameters [stenutz.eu]

- 8. apps.dtic.mil [apps.dtic.mil]

An In-Depth Technical Guide to the Physicochemical Characterization of Undecyl Methacrylate Monomer: Refractive Index and Density

Introduction: The Versatility of Undecyl Methacrylate in Advanced Applications

Undecyl methacrylate (UMA) is a long-chain alkyl methacrylate monomer that is gaining significant interest across various scientific and industrial sectors. With its unique combination of a hydrophobic undecyl chain and a polymerizable methacrylate group, UMA serves as a critical building block in the synthesis of bespoke polymers with tailored properties. In the realm of drug development, polymers derived from UMA are being explored for applications in controlled-release drug delivery systems, medical implants, and as excipients in novel formulations.[1] The precise control over the physicochemical properties of the resulting polymers is paramount, and this control begins with a thorough characterization of the monomer itself.

This technical guide provides a comprehensive overview of two fundamental physicochemical properties of undecyl methacrylate monomer: refractive index and density. For researchers, scientists, and drug development professionals, an accurate understanding and the ability to precisely measure these properties are crucial for ensuring monomer purity, consistency between batches, and ultimately, the performance of the final polymeric material. This guide will delve into the theoretical underpinnings of these properties, provide detailed, field-proven experimental protocols for their determination, and discuss the practical implications of these measurements in a research and development setting.

Core Physicochemical Properties of Undecyl Methacrylate

While extensive databases of physicochemical properties exist for many common monomers, specific experimental values for undecyl methacrylate can be less readily available. This underscores the importance of robust in-house characterization. For reference, the fundamental identifiers of undecyl methacrylate are provided below.

| Property | Value | Source |

| Chemical Name | Undecyl 2-methylprop-2-enoate | [2] |

| CAS Number | 16493-35-9 | [3] |

| Molecular Formula | C15H28O2 | [2][3] |

| Molecular Weight | 240.38 g/mol | [2][3] |

The refractive index and density of a monomer are highly sensitive to impurities. Therefore, their experimental determination serves as a primary method for quality control and assurance.

Experimental Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a fundamental property that is dependent on the temperature and the wavelength of light. For pure liquids, the refractive index is a highly accurate and reproducible physical constant.

Causality Behind Experimental Choice: The Abbe Refractometer

The Abbe refractometer is the instrument of choice for measuring the refractive index of liquid samples due to its high precision, relatively small sample volume requirement, and ease of use. The operational principle of the Abbe refractometer is based on the concept of the critical angle, which is the angle of incidence beyond which rays of light passing through a medium are totally reflected.

Experimental Protocol: Measurement of Refractive Index using an Abbe Refractometer

This protocol outlines the steps for the accurate determination of the refractive index of undecyl methacrylate monomer.

Materials:

-

Abbe Refractometer

-

Undecyl Methacrylate Monomer Sample

-

Temperature-controlled water bath

-

Lint-free lens paper

-

Acetone or isopropanol (for cleaning)

-

Pasteur pipette

Procedure:

-

Instrument Calibration and Preparation:

-

Ensure the Abbe refractometer is placed on a stable, vibration-free surface.

-

Connect the refractometer to a temperature-controlled water bath set to a standard temperature, typically 20.0°C or 25.0°C. Allow sufficient time for the prism assembly to equilibrate to the set temperature.

-

Clean the surfaces of the illuminating and refracting prisms using a soft, lint-free lens paper moistened with acetone or isopropanol. Allow the solvent to fully evaporate.

-

-

Sample Application:

-

Using a clean Pasteur pipette, apply a few drops of the undecyl methacrylate monomer sample onto the surface of the illuminating prism.

-

Close the prism assembly firmly to ensure the liquid spreads evenly into a thin film between the two prisms.

-

-

Measurement:

-

Turn on the light source of the refractometer.

-

Look through the eyepiece and adjust the coarse and fine control knobs to bring the borderline between the light and dark fields into sharp focus.

-

If a colored fringe is observed at the borderline, adjust the dispersion compensator until the borderline is a sharp, achromatic line.

-

Align the sharp borderline precisely with the crosshairs in the eyepiece.

-

-

Reading and Recording:

-

Read the refractive index value from the instrument's scale. Most modern Abbe refractometers provide a digital readout.

-

Record the temperature at which the measurement was taken.

-

Perform the measurement in triplicate to ensure reproducibility and report the average value.

-

-

Cleaning:

-

After the measurement is complete, open the prism assembly and carefully clean the prism surfaces with lint-free lens paper and an appropriate solvent.

-

Data Interpretation and the Link to Purity

A deviation from the expected refractive index value can indicate the presence of impurities. For instance, the presence of water, shorter or longer chain methacrylate analogues, or residual reactants from synthesis will alter the measured refractive index. Establishing a standard refractive index for a highly pure batch of undecyl methacrylate is a critical first step in setting quality control specifications.

Experimental Determination of Density

Density is defined as the mass of a substance per unit volume. It is another intrinsic property of a pure substance and is also temperature-dependent. For liquid monomers like undecyl methacrylate, density is a crucial parameter for process calculations, formulation development, and as an indicator of purity.

Causality Behind Experimental Choice: The Pycnometer Method

The pycnometer, or specific gravity bottle, is a flask with a precisely determined volume. The pycnometer method is a highly accurate and reliable technique for determining the density of liquids. Its accuracy stems from the ability to precisely measure the mass of a known volume of the liquid.

Experimental Protocol: Measurement of Density using a Pycnometer

This protocol provides a step-by-step guide for the accurate determination of the density of undecyl methacrylate monomer.

Materials:

-

Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary bore

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled water bath

-

Undecyl Methacrylate Monomer Sample

-

Distilled water

-

Acetone or isopropanol (for cleaning)

-

Lint-free tissue

Procedure:

-

Pycnometer Preparation and Calibration:

-

Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and then with distilled water. Ensure the pycnometer is completely dry inside and out.

-

Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₁.

-

Fill the pycnometer with distilled water of a known temperature (e.g., 20.0°C). Insert the stopper, ensuring that excess water escapes through the capillary bore.

-

Place the filled pycnometer in a temperature-controlled water bath set to the same temperature to allow it to equilibrate.

-

Remove the pycnometer from the bath and carefully dry the exterior with a lint-free tissue.

-

Weigh the pycnometer filled with water. Record this mass as m₂.

-

The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the measurement temperature: V = (m₂ - m₁) / ρ_water.

-

-

Sample Measurement:

-

Empty the pycnometer, clean it thoroughly, and dry it completely.

-

Fill the dry pycnometer with the undecyl methacrylate monomer sample.

-

Insert the stopper, allowing the excess liquid to escape through the capillary.

-

Equilibrate the filled pycnometer in the temperature-controlled water bath to the desired temperature.

-

Remove the pycnometer, dry the exterior, and weigh it. Record this mass as m₃.

-

-

Density Calculation:

-

The mass of the undecyl methacrylate monomer (m_UMA) is calculated as: m_UMA = m₃ - m₁.

-

The density of the undecyl methacrylate monomer (ρ_UMA) at the measurement temperature is then calculated using the calibrated volume of the pycnometer: ρ_UMA = m_UMA / V.

-

Workflow for Quality Control of Undecyl Methacrylate Monomer

The following diagram illustrates a typical workflow for the quality control of an incoming batch of undecyl methacrylate monomer, incorporating the determination of refractive index and density.

Caption: Quality control workflow for undecyl methacrylate monomer.

Conclusion: The Importance of Precise Physicochemical Characterization

In the development of advanced materials for applications ranging from drug delivery to specialty coatings, the mantra "you get out what you put in" holds particularly true. The performance and reproducibility of a polymer are inextricably linked to the purity and consistency of its constituent monomers. The refractive index and density of undecyl methacrylate are not merely abstract physical constants; they are powerful, practical tools for quality assessment. By implementing the robust and validated experimental protocols detailed in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their starting materials, leading to more reliable and reproducible outcomes in their research and development endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85455, Undecyl methacrylate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8906, Lauryl Methacrylate. Retrieved from [Link].

- Davanloo, P., et al. (2011). Refractive index and molar refraction of methacrylate monomers and polymers. Journal of Dentistry, 39(5), 370-376.

-

Chemistry LibreTexts. (2021). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link].

-

HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from [Link].

-

Pobel. (2023). How to Measure and Calculate Density with a Pycnometer. Retrieved from [Link].

-

Mettler Toledo. (2019, September 6). Measure Density with a Pycnometer [Video]. YouTube. Retrieved from [Link].

- Vaskevich, A., et al. (2021). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. Polymers, 13(23), 4236.

Sources

The Undecyl Chain in Methacrylate Polymers: A Technical Guide to Harnessing Hydrophobicity in Advanced Drug Delivery

This guide provides an in-depth exploration of the hydrophobic character of the undecyl (C11) chain when incorporated into methacrylate polymer systems. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing this hydrophobicity and its practical application in creating sophisticated drug delivery vehicles. We will delve into the synthesis of undecyl methacrylate, its polymerization, and the critical characterization techniques required to validate its performance. The overarching goal is to equip the reader with the foundational knowledge and practical insights necessary to leverage the unique properties of undecyl-containing methacrylate polymers in their research and development endeavors.

The Molecular Underpinnings of Hydrophobicity: The Role of the Undecyl Chain

The hydrophobicity of a polymer is fundamentally dictated by the chemical nature of its constituent monomers. In the case of poly(undecyl methacrylate), the long, eleven-carbon alkyl side chain is the primary determinant of its water-repelling properties. This lengthy hydrocarbon chain is nonpolar and, therefore, energetically unfavorable to interact with polar water molecules. This leads to the classic "hydrophobic effect," where the polymer chains will preferentially associate with themselves or other nonpolar molecules to minimize their contact with an aqueous environment.

The length of the alkyl chain in poly(alkyl methacrylates) has a significant impact on the resulting polymer's properties. Longer alkyl chains, such as the undecyl group, lead to stronger hydrophobic interactions. This enhanced hydrophobicity influences several key characteristics of the polymer, including its solubility, mechanical properties, and, critically for drug delivery, its ability to form stable hydrophobic domains. These domains can serve as reservoirs for lipophilic drug molecules, protecting them from the aqueous physiological environment and enabling controlled release.[1]

Synthesis and Polymerization of Undecyl Methacrylate

The journey to harnessing the hydrophobic power of the undecyl chain begins with the monomer itself: undecyl methacrylate. Its synthesis and subsequent polymerization are critical steps that dictate the final properties of the polymer.

Synthesis of Undecyl Methacrylate Monomer

Undecyl methacrylate can be synthesized via transesterification of methyl methacrylate with undecyl alcohol. This reaction is typically catalyzed by an organometallic compound, such as dibutyltin oxide or tetrabutyl titanate.

Experimental Protocol: Synthesis of Undecyl Methacrylate [2]

Materials:

-

Methyl Methacrylate (MMA)

-

Undecyl Alcohol

-

Dibutyltin oxide (catalyst)

-

Hydroquinone (inhibitor)

-

Sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Dichloromethane (or other suitable organic solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine undecyl alcohol, a molar excess of methyl methacrylate, and a catalytic amount of dibutyltin oxide. Add a small amount of hydroquinone to inhibit premature polymerization.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with an organic solvent like dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium chloride solution and then with distilled water until the aqueous layer is neutral.[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[2]

-

The crude undecyl methacrylate can be further purified by vacuum distillation to yield the pure monomer.

Polymerization of Undecyl Methacrylate

Once the monomer is synthesized and purified, it can be polymerized to form poly(undecyl methacrylate). Free-radical polymerization is a common and versatile method for this purpose. For more precise control over the polymer architecture, molecular weight, and dispersity, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed.

Experimental Protocol: Free-Radical Polymerization of Undecyl Methacrylate [3][4]

Materials:

-

Undecyl methacrylate (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Toluene (or other suitable solvent)

-

Methanol (non-solvent for precipitation)

Procedure:

-

Dissolve the undecyl methacrylate monomer and a calculated amount of AIBN in toluene in a Schlenk flask. The monomer-to-initiator ratio will determine the target molecular weight.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes. Oxygen can act as a radical scavenger and inhibit polymerization.[5]

-

Immerse the sealed flask in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-80 °C).

-

Allow the polymerization to proceed for the desired time. The reaction can be monitored by taking aliquots and analyzing the monomer conversion using techniques like ¹H NMR or gas chromatography.

-

To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, while stirring vigorously.[3]

-

Collect the precipitated polymer by filtration, wash it with fresh methanol to remove any unreacted monomer and initiator residues, and dry it under vacuum until a constant weight is achieved.

Characterization of Hydrophobicity and Polymer Properties

Thorough characterization is essential to ensure the synthesized poly(undecyl methacrylate) possesses the desired hydrophobic properties and molecular characteristics for its intended application.

Quantifying Hydrophobicity: Contact Angle Goniometry

Contact angle goniometry is a direct and widely used method to quantify the hydrophobicity of a polymer surface.[6][7] A droplet of water is placed on a flat film of the polymer, and the angle formed at the interface of the solid, liquid, and vapor phases is measured. A higher contact angle indicates greater hydrophobicity.

Experimental Protocol: Contact Angle Measurement [8][9]

Apparatus:

-

Contact Angle Goniometer with a high-resolution camera and analysis software.

Procedure:

-

Prepare a thin, uniform film of the poly(undecyl methacrylate) on a clean, flat substrate (e.g., a glass slide or silicon wafer) by spin-coating or solution casting. Ensure the film is completely dry and free of solvent residues.

-

Place the polymer-coated substrate on the sample stage of the goniometer.

-

Using a microsyringe, carefully dispense a small droplet of deionized water onto the polymer surface.

-

Capture a high-resolution image of the droplet at the solid-liquid interface.

-

Use the goniometer's software to measure the contact angle between the baseline of the droplet and the tangent at the droplet's edge.

-

Perform measurements at multiple locations on the film and calculate the average contact angle to ensure statistical significance.

Table 1: Representative Contact Angles of Various Polymer Surfaces

| Polymer | Water Contact Angle (°) | Hydrophobicity |

| Poly(methyl methacrylate) (PMMA) | ~70° | Moderately Hydrophilic |

| Poly(undecyl methacrylate) (PUMA) | >100° | Highly Hydrophobic |

| Polystyrene (PS) | ~90° | Hydrophobic |

| Poly(ethylene glycol) (PEG) | ~40° | Hydrophilic |

Note: These are approximate values and can vary depending on surface roughness and preparation methods.

Molecular Weight and Dispersity: Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution (molecular weight averages and dispersity, Đ) of a polymer sample.[10][11] This information is crucial as the molecular weight can significantly influence the polymer's physical properties and its performance in drug delivery applications.

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of the synthesized undecyl methacrylate monomer and the resulting polymer.[10][12] ¹H and ¹³C NMR spectra provide detailed information about the different chemical environments of the protons and carbons in the molecule, allowing for verification of the expected structure and assessment of purity.

Leveraging Hydrophobicity in Drug Delivery: Amphiphilic Block Copolymers and Micellar Encapsulation

The true potential of the undecyl chain's hydrophobicity in drug development is often realized in the context of amphiphilic block copolymers. These macromolecules consist of a hydrophobic block, such as poly(undecyl methacrylate), covalently linked to a hydrophilic block, like poly(ethylene glycol) (PEG) or poly(methacrylic acid) (PMAA).[1]

In an aqueous environment, these amphiphilic block copolymers spontaneously self-assemble into core-shell nanostructures known as micelles.[13] The hydrophobic undecyl methacrylate blocks form the core of the micelle, creating a "safe haven" for hydrophobic drug molecules, while the hydrophilic blocks form the outer shell, interfacing with the aqueous surroundings and providing stability.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the minimum concentration of an amphiphilic copolymer required for micelle formation.[14][15] Below the CMC, the polymer chains exist as unimers in solution. A low CMC is desirable for drug delivery applications as it ensures the stability of the micelles upon dilution in the bloodstream. The CMC can be determined using various techniques, including fluorescence spectroscopy, surface tension measurements, and conductivity measurements.[16][17]

Drug Loading and Encapsulation Efficiency

The ability of these micelles to effectively encapsulate hydrophobic drugs is a key performance metric. Drug loading content (DLC) and encapsulation efficiency (EE) are two important parameters used to quantify this.[18]

-

Drug Loading Content (DLC %): (Weight of drug in micelles / Weight of polymer + drug) x 100

-

Encapsulation Efficiency (EE %): (Weight of drug in micelles / Initial weight of drug) x 100

Experimental Protocol: Determination of Drug Loading and Encapsulation Efficiency [19]

Procedure:

-

Prepare a solution of the amphiphilic block copolymer and the hydrophobic drug in a common organic solvent.

-

Induce micellization by adding this organic solution dropwise to a vigorously stirring aqueous solution (a non-solvent for the drug and the hydrophobic block).

-

Allow the organic solvent to evaporate, resulting in a suspension of drug-loaded micelles.

-

Separate the unencapsulated drug from the micelles. This can be achieved by methods such as centrifugation, filtration, or dialysis.

-

Quantify the amount of free, unencapsulated drug in the supernatant or dialysate using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

The amount of encapsulated drug can be determined by subtracting the amount of free drug from the initial amount of drug used.

-

Calculate the DLC and EE using the formulas provided above.

Biocompatibility and Stability Considerations

For any material intended for in vivo applications, biocompatibility is of paramount importance. While poly(methacrylates) are generally considered biocompatible, the hydrophobicity of the polymer surface can influence cellular interactions.[20] Highly hydrophobic surfaces may sometimes lead to increased protein adsorption and subsequent inflammatory responses. Therefore, in vitro and in vivo biocompatibility studies are essential to evaluate the safety of undecyl methacrylate-containing polymers.

The hydrolytic stability of the ester linkage in the methacrylate backbone is another critical factor.[21][22][23] While generally stable, under certain physiological conditions (e.g., enzymatic activity or extreme pH), hydrolysis can occur, leading to the degradation of the polymer and the release of its constituents. The rate of hydrolysis can be influenced by the length of the alkyl chain and the overall polymer architecture.

Conclusion and Future Perspectives

The undecyl chain in methacrylate polymers provides a powerful tool for tuning hydrophobicity, enabling the design of advanced materials for drug delivery and other biomedical applications. By understanding the fundamental principles of its synthesis, polymerization, and characterization, researchers can effectively harness the unique properties of poly(undecyl methacrylate) and its copolymers. The ability to form stable, drug-loaded micelles from amphiphilic block copolymers containing this hydrophobic moiety opens up exciting possibilities for the targeted and controlled release of a wide range of therapeutic agents. Future research will likely focus on further refining the control over polymer architecture, exploring stimuli-responsive systems that leverage the hydrophobic-hydrophilic balance, and conducting comprehensive in vivo studies to translate these promising materials from the laboratory to clinical applications.

References

- Matsumura, K., et al. (Year). Title of the article. Journal Name, Volume(Issue), Pages. [URL not available]

-

Zhao, Y., et al. (2013). Acid and reduction dually cleavable amphiphilic comb-like copolymer micelles for controlled drug delivery. Polymer Chemistry, 4(15), 4296-4306. [Link]

- Czajlik, I., et al. (Year). Thermal stability and degradation of selected poly(alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry. [URL not available]

-

Kim, S., et al. (Year). A Versatile Polymer Micelle Drug Delivery System for Encapsulation and In Vivo Stabilization of Hydrophobic Anticancer Drugs. Journal of the American Chemical Society. [Link]

- Jeyanthi, P., & Raj, G. V. (Year). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. International Journal of ChemTech Research. [URL not available]

-

Cunningham, V. J., et al. (2021). RAFT Dispersion Polymerization of Methyl Methacrylate in Mineral Oil: High Glass Transition Temperature of the Core-Forming Block Constrains the Evolution of Copolymer Morphology. Macromolecules, 54(20), 9686-9701. [Link]

-

Intertek. (n.d.). Contact Angle Measurements ASTM D5946. [Link]

-

Hezi-Yamit, A., et al. (2008). Impact of polymer hydrophilicity on biocompatibility: implication for DES polymer design. Journal of Biomedical Materials Research Part A, 86(2), 350-360. [Link]

- Russo, A., & Strazzullo, G. (Year). Microstructural analysis of poly(glycidyl methacrylate) by 1H and 13C NMR spectroscopy. Polymer. [URL not available]

-

Town, J. S., et al. (2021). RAFT polymerisation of renewable terpene (meth)acrylates and the convergent synthesis of methacrylate–acrylate–methacrylate triblock copolymers. Polymer Chemistry, 12(21), 3094-3105. [Link]

-

Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

-

Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. [Link]

-

Howdle, S. M., et al. (2024). Syntheses and polymerization of monoterpene-based (meth)acrylates: IBO(M)A as a relevant monomer for industrial applications. Polymer Chemistry. [Link]

-

Padula, C., et al. (2014). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. Expert Opinion on Drug Delivery, 11(8), 1211-1225. [Link]

-

van der Veen, M., et al. (2021). Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid. Biomacromolecules, 22(10), 4252-4264. [Link]

-

Svoboda, M. (2014). How can I determine loading efficiency and drug loading of PLURONIC micelle?. ResearchGate. [Link]

- Kumar, N., & Langer, R. (Year). Biodegradable Hydrophobic Injectable Polymers for Drug Delivery and Regenerative Medicine. Advanced Drug Delivery Reviews. [URL not available]

-

Ionescu, M., et al. (2023). Copolymeric Micelles of Poly(ε-caprolactone) and Poly(methacrylic acid) as Carriers for the Oral Delivery of Resveratrol. Polymers, 15(18), 3788. [Link]

-

DataPhysics Instruments. (n.d.). Measuring the water contact angle on surface-treated polymer films according to ASTM D5946. [Link]

- Bignotti, F., & Penco, M. (Year). Free radical polymerization kinetics of n‐lauryl methacrylate. Journal of Polymer Science Part A: Polymer Chemistry. [URL not available]

-

Anastasaki, A., et al. (2023). Fate of the RAFT End-Group in the Thermal Depolymerization of Polymethacrylates. Journal of the American Chemical Society. [Link]

- U.S. Department of Energy. (Year). Sustainable Polyurethane Systems: Integrating Green Synthesis and Closed-Loop Recovery. [URL not available]

-

Hoare, T. R., & Kohane, D. S. (Year). Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications. Advanced Drug Delivery Reviews. [Link]

- Schmidt-Rohr, K., & Spiess, H. W. (Year). Structures and Interactions in Polymer Systems Characterized by NMR Methods.

-

Koga, T., et al. (2023). Efficient Drug Loading Method for Poorly Water-Soluble Drug into Bicelles through Passive Diffusion. Molecular Pharmaceutics, 20(11), 5649-5657. [Link]

- Al-Bayati, M. F. H., et al. (Year). Synthesis and Characterization of Sustainable Co-polymers Using a Series of Methacrylate Monomers and β-myrcene. Journal of Polymers and the Environment. [URL not available]

-

Marquette University. (Year). Thermal Stability and Degradation Kinetics of Poly(methyl Methacrylate)/Layered Copper Hydroxy Methacrylate Composites. e-Publications@Marquette. [Link]

- Zhang, Y., et al. (Year). RAFT copolymerization of methyl methacrylate and di(ethylene glycol) methyl ether methacrylate in a hexylpyridinium ionic liquid. Polymer Chemistry. [URL not available]

-

Eastern Michigan University. (Year). Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on mi. DigitalCommons@EMU. [Link]

- University of Basel. (Year). Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro. [URL not available]

- Varshney, A., et al. (Year). Free Radical Polymerization of Methyl Methacrylate Using Anthracene Iodine Charge Transfer Complex as Novel Chain Transfer Agent. Asian Journal of Chemistry. [URL not available]

-

Mohammadi, F., et al. (2023). Development and characterization of a copolymeric micelle containing soluble and insoluble model drugs. PLOS ONE, 18(5), e0286282. [Link]

- IUPAC. (Year).

-

University of Southern Mississippi. (n.d.). Experiment 10: Polymerization of methyl methacrylate (MMA) in bulk to form PMMA. [Link]

- ResearchGate. (Year). Characterization of polymer membranes by contact angle goniometer. [URL not available]

- SciSpace. (Year). Determination of Critical Micelle Concentration (Cmc) of Sodium Dodecyl Sulfate (SDS) and the Effect of Low Concentr. [URL not available]

-

Belkacem, N., et al. (Year). New Monomer Based on Eugenol Methacrylate, Synthesis, Polymerization and Copolymerization with Methyl Methacrylate–Characterization and Thermal Properties. Polymers. [Link]

- Bressy, C., et al. (Year). Poly(trialkylsilyl methacrylate)s: A family of hydrolysable polymers with tuneable erosion profiles.

-

Lacroix-Desmazes, P., et al. (Year). RAFT Polymerization of Methacrylic Acid in Water. Macromolecules. [Link]

-

Ghaferi, M., et al. (Year). SN-38 loading capacity of hydrophobic polymer blend nanoparticles: formulation, optimization and efficacy evaluation. Pharmaceutical Development and Technology. [Link]

- Royal Society of Chemistry. (Year). Gelatin methacrylate/carboxybetaine methacrylate hydrogels with tunable crosslinking for controlled drug release. [URL not available]

- Alhajji, E. M. (Year). Contact Angle Goniometer: Hydrophobicity of Biomaterial Surfaces and Protein Coatings.

-

National Center for Biotechnology Information. (n.d.). Undecyl methacrylate. PubChem. [Link]

-

Virginia Tech. (n.d.). 2.3 Poly(methyl methacrylate) [9011-14-7]. VTechWorks. [Link]

-

Biolin Scientific. (n.d.). Critical Micelle Concentration. [Link]

-

Lin, T.-J. (2023, April 30). Determination of Critical Micelle Concentration (Cmc) by Conductivity [Surface and Colloid Science]. YouTube. [Link]

-

Barenholz, Y., et al. (Year). Determination of Critical Micelle Concentration of Lipopolymers and Other Amphiphiles: Comparison of Sound Velocity and Fluorescent Measurements. Langmuir. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. One moment, please... [ripublication.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. Contact Angle Measurements ASTM D5946 [intertek.com]

- 7. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]

- 8. ossila.com [ossila.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 12. publications.iupac.org [publications.iupac.org]

- 13. A Versatile Polymer Micelle Drug Delivery System for Encapsulation and In Vivo Stabilization of Hydrophobic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. biolinscientific.com [biolinscientific.com]

- 16. m.youtube.com [m.youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. journals.plos.org [journals.plos.org]

- 19. researchgate.net [researchgate.net]

- 20. Impact of polymer hydrophilicity on biocompatibility: implication for DES polymer design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Sustainable Polyurethane Systems: Integrating Green Synthesis and Closed-Loop Recovery [mdpi.com]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Controlled Radical Polymerization of Undecyl Methacrylate: A Detailed Guide to RAFT and ATRP Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Harnessing Control for Advanced Polymeric Architectures

The precise control over polymer molecular weight, architecture, and functionality is paramount in the development of advanced materials for biomedical and pharmaceutical applications. Poly(undecyl methacrylate) (PUMA), with its long hydrophobic alkyl chain, offers unique properties such as hydrophobicity, low glass transition temperature, and potential for side-chain crystallization, making it an attractive candidate for applications ranging from drug delivery vehicles to coatings for medical devices.[1]

Conventional free radical polymerization often yields polymers with broad molecular weight distributions and limited architectural control.[2] In contrast, controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), provide a pathway to synthesize well-defined PUMA with predictable molecular weights and narrow polydispersity indices (Đ).[3] This level of control is crucial for tailoring the macroscopic properties and performance of the resulting materials.

This comprehensive guide provides detailed application notes and step-by-step protocols for the controlled radical polymerization of undecyl methacrylate using both RAFT and ATRP methodologies. The causality behind experimental choices is explained to empower researchers to not only replicate these protocols but also to adapt them for their specific needs.

Part 1: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of Undecyl Methacrylate

RAFT polymerization is a versatile and robust method for controlling radical polymerization, compatible with a wide range of monomers.[4] The mechanism relies on a degenerative chain transfer process mediated by a RAFT agent, typically a thiocarbonylthio compound.

Mechanistic Overview of RAFT Polymerization

The RAFT process involves a series of reversible addition-fragmentation steps, as illustrated below. This dynamic equilibrium allows for the controlled growth of polymer chains, leading to polymers with low polydispersity.

Sources

Application Notes and Protocols for the Copolymerization of Undecyl Methacrylate with Methyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the copolymerization of undecyl methacrylate (UMA) and methyl methacrylate (MMA). The incorporation of the long, hydrophobic undecyl side chain of UMA with the hard, amorphous nature of MMA allows for the synthesis of copolymers with tunable thermal and mechanical properties.[1] Such materials are of significant interest in various fields, including drug delivery, surface coatings, and as viscosity index improvers. This document details the underlying principles of this copolymerization, provides step-by-step protocols for both free-radical and controlled radical polymerization techniques, outlines essential characterization methods, and discusses potential applications. The causality behind experimental choices is emphasized to provide a deeper understanding of the synthesis process.

Introduction: Tailoring Polymer Properties through Copolymerization

The copolymerization of two or more monomers is a powerful strategy for developing materials with customized properties that cannot be achieved with homopolymers. In the case of poly(undecyl methacrylate-co-methyl methacrylate) (P(UMA-co-MMA)), we combine the properties of two distinct methacrylates. Poly(methyl methacrylate) (PMMA) is a well-known amorphous thermoplastic with high tensile strength, excellent optical clarity, and a high glass transition temperature (Tg) of around 105°C.[2] Conversely, poly(undecyl methacrylate) (PUMA), with its long C11 alkyl side chain, is a more flexible, hydrophobic polymer with a much lower Tg.

By copolymerizing UMA and MMA, we can create a single material with properties intermediate to the two homopolymers. The ratio of UMA to MMA in the copolymer chain directly influences the final characteristics. For instance, increasing the UMA content will lower the Tg, increase the hydrophobicity, and enhance the flexibility of the resulting copolymer.[1] This tunability makes P(UMA-co-MMA) a versatile platform for a range of applications.

Potential Applications:

-

Drug Delivery: The amphiphilic nature of these copolymers can be exploited for the formation of micelles or nanoparticles for controlled drug release.[3]

-

Biomaterials: The biocompatibility of methacrylates makes these copolymers suitable for applications in tissue engineering and medical implants.[4]

-

Coatings: The ability to control properties like hardness, flexibility, and hydrophobicity makes them excellent candidates for advanced surface coatings.[5]

-

Adhesives and Sealants: The tunable adhesive properties are valuable in the formulation of pressure-sensitive adhesives and sealants.

Fundamental Principles of Copolymerization

The microstructure of a copolymer is dictated by the relative reactivity of the monomers towards the growing polymer chain. This is quantified by the monomer reactivity ratios , r1 and r2. For the copolymerization of UMA (M1) and MMA (M2):

-

r1 > 1 : The growing chain ending in a UMA radical prefers to add another UMA monomer.

-

r1 < 1 : The growing chain ending in a UMA radical prefers to add an MMA monomer.

-

r1 = 1 : The growing chain ending in a UMA radical has an equal preference for UMA and MMA.

The same logic applies to r2 for a growing chain ending in an MMA radical. The product of the reactivity ratios (r1 * r2) indicates the overall copolymerization behavior:

-

r1 * r2 = 1 : Ideal copolymerization, resulting in a random distribution of monomers.

-

r1 * r2 < 1 : Tendency towards alternating copolymerization.

-

r1 * r2 > 1 : Tendency towards block copolymerization.

Experimental Protocols

The following protocols provide methodologies for synthesizing P(UMA-co-MMA) via free-radical and controlled radical polymerization techniques.

Protocol 1: Free-Radical Solution Polymerization

This method is straightforward and widely used for synthesizing a variety of copolymers. It yields polymers with a broad molecular weight distribution.

Materials:

-

Undecyl methacrylate (UMA), inhibited

-

Methyl methacrylate (MMA), inhibited

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Toluene, anhydrous

-

Methanol

-

Basic alumina

Procedure:

-

Monomer Purification: Remove the inhibitor from UMA and MMA by passing them through a column of basic alumina.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired molar ratio of purified UMA and MMA. For example, for a 50:50 copolymer, add the appropriate masses of each monomer.

-

Solvent and Initiator Addition: Add anhydrous toluene to achieve a monomer concentration of approximately 2 M. Add AIBN as the initiator (typically 1 mol% with respect to the total monomer concentration).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.[7]

-

Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours). The reaction time will influence the final conversion and molecular weight.

-

Purification: After cooling the reaction to room temperature, precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol with vigorous stirring.

-

Isolation: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Causality of Experimental Choices:

-

Inhibitor Removal: Inhibitors are added to monomers for safe storage but will prevent polymerization. Their removal is crucial for achieving a high polymer yield.[2]

-

Degassing: Oxygen is a radical scavenger and can terminate the polymerization prematurely. Removing it ensures the initiator efficiently starts the polymerization process.[7]

-

Precipitation in Methanol: The copolymer is soluble in toluene but insoluble in methanol. This allows for the separation of the polymer from unreacted monomers and the initiator.

Protocol 2: Atom Transfer Radical Polymerization (ATRP)

ATRP is a "living" or controlled radical polymerization technique that allows for the synthesis of polymers with a predetermined molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI).[8][9]

Materials:

-

Undecyl methacrylate (UMA), purified

-

Methyl methacrylate (MMA), purified

-

Ethyl α-bromoisobutyrate (EBiB)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anisole, anhydrous

-

Methanol

-

Basic alumina

Procedure:

-

Monomer and Solvent Preparation: Purify UMA and MMA as described in Protocol 3.1. Use anhydrous anisole as the solvent.

-

Reaction Setup: In a Schlenk flask with a stir bar, add the desired amounts of UMA and MMA.

-

Catalyst and Ligand Addition: In a separate, dry glovebox or under an inert atmosphere, add CuBr to the Schlenk flask.

-

Component Mixing: Add anhydrous anisole to the flask, followed by the ligand, PMDETA. The molar ratio of monomer:initiator:catalyst:ligand is crucial for controlling the polymerization. A typical ratio would be 100:1:1:1.

-

Initiator Addition and Degassing: Add the initiator, EBiB. Degas the mixture using three freeze-pump-thaw cycles.

-

Polymerization: Place the flask in a thermostatically controlled oil bath at a set temperature (e.g., 60-90°C). Monitor the reaction by taking samples periodically to analyze for conversion and molecular weight.[10]

-

Termination and Purification: Terminate the polymerization by exposing the reaction mixture to air, which oxidizes the copper catalyst. Dilute the mixture with a suitable solvent like tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Isolation: Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Causality of Experimental Choices:

-

Catalyst System (CuBr/PMDETA): This system establishes a dynamic equilibrium between active (radical) and dormant (halide-capped) polymer chains, which is the basis of the "living" nature of ATRP.[8]

-

Initiator (EBiB): The initiator determines the number of growing polymer chains, and its ratio to the monomer concentration is used to control the target molecular weight.

-

Ligand (PMDETA): The ligand solubilizes the copper catalyst and tunes its reactivity, which is essential for maintaining control over the polymerization.

Characterization of P(UMA-co-MMA) Copolymers

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the resulting copolymer.

| Technique | Information Obtained | Expected Results for P(UMA-co-MMA) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Copolymer composition, microstructure, and confirmation of monomer incorporation. | ¹H NMR will show characteristic peaks for both UMA (long alkyl chain protons) and MMA (methoxy and α-methyl protons). The ratio of the integrals of these peaks can be used to determine the copolymer composition. |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Molecular weight (Mn, Mw) and polydispersity index (PDI = Mw/Mn). | Free-radical polymerization will yield a high PDI (>1.5), while ATRP should result in a low PDI (<1.3), indicating a more uniform polymer chain length. |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg). | A single Tg will be observed, with its value between that of PUMA and PMMA. The exact value will depend on the copolymer composition, generally decreasing with increasing UMA content.[1] |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. | The decomposition profile will likely show a single-stage degradation, with the onset temperature influenced by the copolymer composition. |

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of P(UMA-co-MMA).

Caption: A generalized workflow for the synthesis and characterization of P(UMA-co-MMA).

Conclusion

The copolymerization of undecyl methacrylate and methyl methacrylate offers a versatile platform for creating materials with a wide range of tunable properties. By carefully selecting the polymerization method and controlling the monomer feed ratio, researchers can design copolymers with specific thermal and mechanical characteristics tailored to their application of interest. The protocols and characterization techniques outlined in this guide provide a solid foundation for the successful synthesis and analysis of P(UMA-co-MMA) copolymers. As with any polymerization, empirical optimization of reaction conditions is recommended to achieve the desired material properties for a specific application.

References

-

Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]

-

Al-Bayati, A. S., & Al-Azzawi, F. N. (2018). Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically Method. ResearchGate. [Link]

-

Accurate Determination of Reactivity Ratios for Copolymerization Reactions with Reversible Propagation Mechanisms. (n.d.). ChemRxiv. Retrieved January 24, 2026, from [Link]

-

¹H-NMR spectra of P(MMA-co-VMA) and P(MMA-co-VMA)-OH. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

A Novel Design of Methyl Methacrylate Synthesis Process with Low CO2 Emission. (n.d.). AIDIC. Retrieved January 24, 2026, from [Link]

-

Monomer Reactivity Ratios in Copolymers. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Synthesis and Conductivity Studies of Poly(Methyl Methacrylate) (PMMA) by Co-Polymerization and Blending with Polyaniline (PANi). (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

DSC curves of P(MMA-co-AA)/ n -eicosane-1 (a), P(MMA-co-AA)/ n -eicosane-2 (b), and P(MMA-co-AA)/ n -eicosane-3 (c) microcapsules. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Synthesis and characteristics of poly(methyl methacrylate-co-methacrylic acid)/Poly(methacrylic acid-co-N-isopropylacrylamide) thermosensitive semi-hollow latex particles and their application to drug carriers. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Controlled/“Living” Radical Polymerization of Methyl Methacrylate by Atom Transfer Radical Polymerization. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Structure Properties correlation in copolymers of Methyl Methacrylate and Alkyl Methacrylates. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Mechanical Properties of Methyl Methacrylate Copolymers. (n.d.). Atlantis Press. Retrieved January 24, 2026, from [Link]

-

DSC curves of poly(MMA) and poly(ethylene-co-MMA) in nitrogen... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Controlled and efficient polymerization of methyl methacrylate catalyzed by pyridinylidenaminophosphine based Lewis pairs. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE AT VAPOR-LIQ. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]

-

Synthesis of poly(methyl methacrylate) or poly(methyl methacrylate)-co-poly(butyl acrylate) & characterization of the polymers by infrared spectroscopy (IR). (2013, March 19). One Part of Chemistry. [Link]

-

1 H NMR spectrum of P(GMA-co-MMA). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Methyl Methacrylate-Based Copolymers: Recent Developments in the Areas of Transparent and Stretchable Active Matrices. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

(PDF) Living radical polymerization of methyl methacrylate in ionic liquids. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Methacrylates. (n.d.). Carnegie Mellon University. Retrieved January 24, 2026, from [Link]

-

DSC thermograms of P(MMA-co-HEMA) and P(MMA-co- HEMA)/POSS. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Ep7 free radical and controlled radical polymerization UCSD NANO 134 Darren Lipomi. (2017, April 17). YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. One Part of Chemistry: Synthesis of poly(methyl methacrylate) or poly(methyl methacrylate)-co-poly(butyl acrylate) & characterization of the polymers by infrared spectroscopy (IR) [1chemistry.blogspot.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl Methacrylate-Based Copolymers: Recent Developments in the Areas of Transparent and Stretchable Active Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aidic.it [aidic.it]

- 6. researchgate.net [researchgate.net]

- 7. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

Undecyl Methacrylate in Controlled Drug Release: A Senior Application Scientist's Guide

Introduction: The Role of Undecyl Methacrylate in Advanced Drug Delivery

Undecyl methacrylate (UMA) is emerging as a critical monomer in the design of sophisticated controlled drug release systems. Its unique molecular structure, featuring a long hydrophobic undecyl chain and a polymerizable methacrylate group, offers a versatile platform for creating drug carriers with tunable properties. For researchers, scientists, and drug development professionals, understanding the nuances of UMA-based polymers is key to unlocking their potential in delivering therapeutics with enhanced efficacy and precision.

The long alkyl side chain of UMA imparts significant hydrophobicity to the resulting polymers, making them particularly well-suited for the encapsulation and sustained release of poorly water-soluble drugs.[1] This characteristic is a critical advantage in modern drug development, where a significant portion of new chemical entities exhibit low aqueous solubility. By incorporating UMA into polymer networks, we can create hydrophobic domains that effectively partition and stabilize these challenging drug molecules.

This guide provides an in-depth exploration of UMA's application in controlled drug release, moving beyond a simple recitation of protocols to explain the underlying scientific principles. We will delve into the synthesis of UMA-based copolymers, their formulation into nanoparticles and hydrogels, and the characterization of their drug release kinetics, all while emphasizing the causal relationships between molecular design and therapeutic performance.

Core Principles: Leveraging the Hydrophobicity of Undecyl Methacrylate

The primary driver for employing UMA in drug delivery is its substantial hydrophobic character. This property directly influences several key aspects of a drug delivery system:

-

Drug Encapsulation: The hydrophobic undecyl chains create a favorable environment for lipophilic drugs, enhancing their loading capacity within a polymer matrix. This is particularly advantageous for drugs that are difficult to formulate using conventional hydrophilic polymers.

-

Sustained Release: The hydrophobicity of poly(undecyl methacrylate) (PUMA) and its copolymers slows the ingress of aqueous fluids into the polymer matrix. This, in turn, retards the dissolution and diffusion of the encapsulated drug, leading to a prolonged and more controlled release profile. The drug release from such matrices is often governed by diffusion through the polymer.[2][3][4]

-

Formation of Self-Assembled Structures: When copolymerized with hydrophilic monomers, such as poly(ethylene glycol) methacrylate (PEGMA), UMA can drive the self-assembly of amphiphilic block copolymers into micelles in aqueous environments.[5][6] These micelles possess a hydrophobic core, ideal for encapsulating hydrophobic drugs, and a hydrophilic corona that provides stability in biological fluids.

The interplay between the hydrophobic UMA segments and any hydrophilic comonomers is a critical design parameter that allows for the fine-tuning of drug release rates and carrier stability.

Diagram: Polymerization of Undecyl Methacrylate

Caption: Free radical polymerization of undecyl methacrylate to form the homopolymer.

Application & Protocols: Crafting UMA-Based Drug Delivery Systems

This section provides detailed protocols for the synthesis and formulation of UMA-based drug delivery systems. The causality behind key experimental choices is explained to provide a deeper understanding of the processes.

Synthesis of UMA-Containing Copolymers via RAFT Polymerization

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a preferred method for synthesizing well-defined copolymers with controlled molecular weights and narrow polydispersity, which are crucial for reproducible drug delivery performance.[7][8]

Protocol: Synthesis of Poly(undecyl methacrylate)-co-poly(ethylene glycol) methacrylate (P(UMA-co-PEGMA))

-

Materials:

-

Undecyl methacrylate (UMA), inhibitor removed

-

Poly(ethylene glycol) methyl ether methacrylate (PEGMA), Mn = 500 g/mol

-

Azobisisobutyronitrile (AIBN) as initiator

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as RAFT agent

-

1,4-Dioxane, anhydrous

-

-

Procedure:

-

In a Schlenk flask, dissolve UMA (e.g., 2.40 g, 10 mmol), PEGMA (e.g., 5.0 g, 10 mmol), CPADB (e.g., 55.8 mg, 0.2 mmol), and AIBN (e.g., 6.56 mg, 0.04 mmol) in 1,4-dioxane (20 mL). The molar ratio of [Monomers]:[RAFT agent]:[Initiator] is crucial for controlling the polymerization and should be calculated based on the desired molecular weight.

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

-

After the final thaw, backfill the flask with nitrogen or argon.

-

Immerse the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12-24 hours). Polymerization time will influence the final monomer conversion and molecular weight.

-

To quench the reaction, expose the solution to air and cool it in an ice bath.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether or hexane.

-

Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.

-

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the copolymer composition by integrating the characteristic peaks of UMA and PEGMA.

-